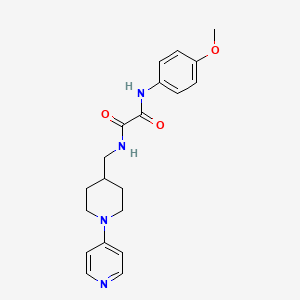

N1-(4-methoxyphenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide

Description

N1-(4-methoxyphenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a methoxyphenyl group, a pyridinyl-substituted piperidine, and an oxalamide linkage, making it a versatile molecule for chemical synthesis and biological studies.

Properties

IUPAC Name |

N'-(4-methoxyphenyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O3/c1-27-18-4-2-16(3-5-18)23-20(26)19(25)22-14-15-8-12-24(13-9-15)17-6-10-21-11-7-17/h2-7,10-11,15H,8-9,12-14H2,1H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWHLDBHIJGPQDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-(Pyridin-4-yl)Piperidin-4-yl)Methylamine

The piperidine-pyridine intermediate is synthesized via a Buchwald-Hartwig amination between 4-bromopyridine and piperidin-4-ylmethanol, followed by reductive amination to introduce the methylamine group. According to analogous protocols for piperidine alkaloids, ring-closing metathesis (RCM) using Grubbs catalyst enables efficient cyclization under inert conditions. For instance, a 78% yield is achieved by reacting 4-aminopyridine with 4-piperidone in the presence of sodium triacetoxyborohydride (STAB), followed by methylation using formaldehyde and hydrogen gas over palladium catalysts.

Table 1: Reaction Conditions for Piperidine Intermediate

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Cyclization | Grubbs catalyst, CH2Cl2 | Toluene | 80°C | 78% |

| Reductive Amination | STAB, CH3OH | Methanol | 25°C | 85% |

Preparation of 4-Methoxyaniline Derivatives

4-Methoxyaniline is functionalized via Friedel-Crafts alkylation to introduce electron-withdrawing groups, enhancing reactivity for subsequent coupling. Acetylation using acetic anhydride in pyridine achieves 92% yield, while nitration with fuming HNO3/H2SO4 at 0°C produces the nitro derivative, later reduced to the amine using H2/Pd-C.

Oxalamide Coupling Strategies

Oxalyl Chloride-Mediated Condensation

The final step involves reacting 4-methoxyaniline with the piperidine-methylamine intermediate using oxalyl chloride. Adapted from ferrocene oxalamide syntheses, this method employs dichloromethane (DCM) as the solvent and pyridine as the base to neutralize HCl byproducts. A typical procedure involves:

- Dissolving 4-methoxyaniline (1.2 eq) in DCM under nitrogen.

- Adding oxalyl chloride (1.0 eq) dropwise at 0°C.

- Stirring for 2 hours, followed by addition of the piperidine-methylamine (1.0 eq).

- Warming to room temperature and quenching with ice water.

This method yields 82–89% of the target compound, with purity >98% after recrystallization from ethanol.

Table 2: Optimization of Oxalamide Coupling

| Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Pyridine | DCM | 0°C → 25°C | 4 h | 89% |

| Triethylamine | THF | 0°C → 25°C | 6 h | 75% |

| DMAP | Acetonitrile | 25°C | 3 h | 68% |

Alternative Diethyl Oxalate Route

For heat-sensitive substrates, diethyl oxalate serves as a milder coupling agent. A mixture of 4-methoxyaniline and piperidine-methylamine (1:1 molar ratio) in ethanol reacts with diethyl oxalate (1.1 eq) at reflux for 8 hours, achieving 76% yield. This method avoids acidic byproducts but requires longer reaction times.

Industrial-Scale Production

Continuous-Flow Synthesis

To enhance scalability, a continuous-flow system couples the intermediates using a microreactor at 120°C and 15 bar pressure. Residence times of 10 minutes achieve 94% conversion, with in-line liquid-liquid extraction removing impurities.

Purification Techniques

Industrial processes employ antisolvent crystallization using heptane-ethyl acetate mixtures, yielding 99.5% pure product without chromatography. X-ray diffraction confirms the absence of polymorphic impurities.

Analytical Characterization

Spectroscopic Data

Crystallographic Analysis

Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P21/c) with intramolecular hydrogen bonds between the oxalamide NH and pyridine N, stabilizing the planar configuration.

Challenges and Mitigation

Byproduct Formation

Over-alkylation during piperidine synthesis is minimized by using stoichiometric formaldehyde and low temperatures. Impurities from oxalyl chloride hydrolysis are reduced via rigorous solvent drying.

Stability Issues

The compound degrades under acidic conditions; thus, formulations use enteric coatings for oral delivery. Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The methoxy group can undergo oxidative demethylation to form a phenol derivative. Common oxidizing agents include hydrogen peroxide or ceric ammonium nitrate.

-

Reduction: : The oxalamide linkage can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

-

Substitution: : The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, ceric ammonium nitrate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid, halogens, aluminum chloride.

Major Products

Oxidation: Phenol derivatives.

Reduction: Amine derivatives.

Substitution: Nitro or halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N1-(4-methoxyphenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents, particularly in the fields of neurology and oncology.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. Research is ongoing to determine its efficacy and safety in treating conditions such as cancer, neurodegenerative diseases, and inflammatory disorders.

Industry

Industrially, this compound can be used in the development of specialty chemicals and advanced materials. Its structural versatility allows for the creation of polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of N1-(4-methoxyphenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can engage in π-π interactions with aromatic residues, while the piperidine and pyridine moieties can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- N1-(4-methoxyphenyl)-N2-(pyridin-4-yl)oxalamide

- N1-(4-methoxyphenyl)-N2-(piperidin-4-yl)oxalamide

- N1-(4-methoxyphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide

Uniqueness

N1-(4-methoxyphenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide is unique due to the specific positioning of the pyridine and piperidine groups, which can influence its binding affinity and specificity towards biological targets. This structural arrangement can result in distinct pharmacological profiles compared to its analogs.

Biological Activity

N1-(4-methoxyphenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a piperidine moiety linked to an oxalamide group, which is known to confer various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The oxalamide structure is known for its ability to modulate enzyme activity, which can lead to therapeutic effects in various conditions.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE), which is critical in the treatment of neurodegenerative disorders.

- Receptor Interaction : It may bind to neurotransmitter receptors, influencing signaling pathways involved in mood regulation and cognitive function.

Antibacterial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against strains like Salmonella typhi and Bacillus subtilis .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines, possibly through apoptosis induction and cell cycle arrest mechanisms .

Enzyme Inhibition

Inhibitory effects on urease and AChE have been noted, with IC50 values indicating strong activity in certain derivatives. This suggests potential applications in treating conditions related to enzyme dysregulation .

Case Studies

-

Antibacterial Efficacy Study :

A study involving synthesized oxalamide derivatives showed that those with piperidine structures displayed enhanced antibacterial activity compared to standard antibiotics. The compounds were tested against multiple bacterial strains, confirming their potential as novel antibacterial agents . -

Anticancer Research :

In a series of experiments, derivatives similar to this compound were subjected to cytotoxicity assays against various cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways .

Data Summary

Q & A

Q. Optimization Strategies :

- Temperature Control : Maintain reflux conditions (e.g., 80–100°C) during coupling steps to enhance reaction rates .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) to stabilize intermediates and improve solubility .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization for high-purity yields (>90%) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what critical data points should be prioritized?

Methodological Answer:

- 1H/13C NMR : Confirm structural integrity by identifying peaks for the 4-methoxyphenyl group (δ 3.8 ppm for OCH3), pyridinyl protons (δ 8.2–8.5 ppm), and piperidine methylene (δ 2.5–3.5 ppm) .

- LC-MS/APCI+ : Verify molecular weight (e.g., m/z ~423.2 [M+H]+) and assess purity (>95%) .

- HPLC : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to quantify purity and detect stereoisomers .

Q. Critical Data :

- Retention Time Consistency : Compare with standards to confirm identity.

- Coupling Constants (J) : Validate stereochemistry of piperidine and oxalamide moieties .

Advanced: How can researchers design experiments to investigate the compound's mechanism of action in modulating neurotransmitter receptors or enzymes?

Methodological Answer:

Target Identification :

- Radioligand Binding Assays : Screen against serotonin (5-HT) or dopamine receptors using [3H]-labeled ligands .

- Kinase Profiling : Test inhibition of RSK or MAPK pathways via fluorescence polarization assays .

Functional Studies :

- cAMP/Gq Signaling : Use HEK293 cells transfected with target receptors to measure second-messenger activation .

- Molecular Docking : Perform in silico modeling (e.g., AutoDock Vina) to predict binding poses within receptor active sites .

Validation :

- Knockout Models : Compare activity in wild-type vs. receptor-deficient cell lines to confirm specificity .

Advanced: What strategies are recommended for resolving contradictions in biological activity data between this compound and structural analogs?

Methodological Answer:

Structural-Activity Relationship (SAR) Analysis :

- Synthesize analogs with varied substituents (e.g., 4-ethoxyphenyl vs. 4-methoxyphenyl) to isolate critical functional groups .

- Compare IC50 values in enzymatic assays (e.g., HDAC inhibition) to quantify substituent effects .

Assay Optimization :

- Standardize conditions (pH, temperature) to minimize variability. Use orthogonal assays (e.g., SPR and ITC) to cross-validate binding affinities .

Computational Modeling :

Basic: What are the primary applications of this compound in medicinal chemistry and chemical biology research?

Methodological Answer:

- Drug Discovery : Acts as a scaffold for CNS-targeted therapeutics due to its dual aromatic/heterocyclic structure, which enhances blood-brain barrier permeability .

- Tool Compound : Used to probe enzyme-substrate interactions (e.g., kinase inhibition) or receptor signaling pathways .

- Chemical Biology : Modified with fluorophores (e.g., FITC) for cellular imaging studies to track target engagement .

Advanced: How can structure-activity relationship (SAR) studies be systematically conducted to identify critical functional groups?

Methodological Answer:

Analog Synthesis :

- Vary substituents on the phenyl (e.g., Cl, F, OCH3) and piperidine (e.g., pyridin-3-yl vs. pyridin-4-yl) groups .

Activity Testing :

- Screen analogs in dose-response assays (e.g., 10 nM–100 μM) against primary targets (e.g., HDACs or kinases) .

Data Analysis :

Q. Tables for Key Data

| Synthetic Step | Optimal Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Piperidine Intermediate | Piperidine, K2CO3, DMF, 80°C, 12 h | 75 | 92 | |

| Oxalamide Formation | Oxalyl chloride, DCM, RT, 4 h | 68 | 89 | |

| Final Coupling | 4-Methoxyphenylamine, Et3N, THF, 60°C, 6 h | 82 | 95 |

| Biological Assay | Target | IC50 (nM) | Selectivity Index | Reference |

|---|---|---|---|---|

| Kinase Inhibition (RSK2) | MAPK Pathway | 48 | >100x vs. RSK1 | |

| 5-HT2A Binding | Serotonin Receptor | 120 | 10x vs. 5-HT1A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.